![molecular formula C23H22F3N3O3 B2883786 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide CAS No. 946322-04-9](/img/structure/B2883786.png)
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide
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Overview
Description
The compound “4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide” is a complex organic molecule. It contains several functional groups, including an ethoxyphenyl group, a pyridazinone group, and a trifluoromethylphenyl group. These groups are common in many pharmaceutical and agrochemical compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, trifluoromethylpyridine derivatives are often characterized by the unique physicochemical properties of the fluorine atom and the pyridine moiety .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of related heterocyclic compounds has shown antimicrobial activity against various bacteria and fungi, suggesting a potential application of our compound in developing new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019). Additionally, studies on derivatives have highlighted antimitotic agents' chiral isomers, indicating potential use in cancer therapy due to their biological activities in various systems (C. Temple, G. Rener, 1992).
Chemical Synthesis and Reactions
Research has also focused on the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives, showcasing the compound's versatility in creating complex molecular structures with potential applications in medicinal chemistry (A. Hussein, A. A. Harb, I. Mousa, 2008). This is further supported by the development of novel indolylpyridazinone derivatives with expected biological activity, which opens up avenues for new drug development (S. Abubshait, 2007).
Antinociceptive and Antibacterial Activities
There has been significant interest in pyridazinone derivatives for their antinociceptive activity, suggesting their potential as pain management therapies. Studies have synthesized and tested various derivatives for their effectiveness, with some showing more potency than aspirin, indicating a promising area for developing new analgesic drugs (D. Dogruer, M. Fethi Şahin, S. Ünlü, S. Ito, 2000). Additionally, novel thieno[2,3-c]pyridazine derivatives have been synthesized and shown antibacterial activities, further emphasizing the compound's potential in creating new antimicrobial agents (A. S. Al-Kamali, A. Al-Hazmi, M. Alhousami, Mokhtar A. Al-Masany, 2014).
Anticonvulsant and Herbicidal Activities
The compound's derivatives have been explored for anticonvulsant activity, demonstrating broad spectra of activity across preclinical seizure models, which could lead to the development of new antiepileptic drugs (K. Kamiński, M. Zagaja, J. Łuszczki, A. Rapacz, M. Andres-Mach, G. Latacz, K. Kieć‐Kononowicz, 2015). Furthermore, research into novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has revealed their herbicidal activities, offering a new approach to agricultural chemicals (Han Xu, Xu-Hong Hu, Xiao-mao Zou, Bin Liu, You-Quan Zhu, Yong Wang, Fang-zhong Hu, Hua-zheng Yang, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O3/c1-2-32-17-11-9-16(10-12-17)19-13-14-22(31)29(28-19)15-5-8-21(30)27-20-7-4-3-6-18(20)23(24,25)26/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPQMXHZVXMQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide |
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